molecular formula C8H13N3 B1445025 2-(Butan-2-yl)pyrimidin-5-amine CAS No. 1247151-56-9

2-(Butan-2-yl)pyrimidin-5-amine

Cat. No. B1445025
CAS RN: 1247151-56-9
M. Wt: 151.21 g/mol
InChI Key: NASHMKOVTHJATO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(Butan-2-yl)pyrimidin-5-amine” is a chemical compound with the CAS Number: 1247151-56-9 . It has a molecular weight of 151.21 . The IUPAC name for this compound is 2-sec-butyl-5-pyrimidinamine .


Molecular Structure Analysis

The molecular structure of “2-(Butan-2-yl)pyrimidin-5-amine” is represented by the InChI code: 1S/C8H13N3/c1-3-6(2)8-10-4-7(9)5-11-8/h4-6H,3,9H2,1-2H3 . This indicates that the compound contains 8 carbon atoms, 13 hydrogen atoms, and 3 nitrogen atoms .


Physical And Chemical Properties Analysis

“2-(Butan-2-yl)pyrimidin-5-amine” is a powder that is stored at room temperature .

Scientific Research Applications

1. Synthesis and Biological Activities

Pyrimidine derivatives, including structures similar to 2-(Butan-2-yl)pyrimidin-5-amine, have been synthesized and studied for various biological activities. For example, compounds such as (4,6-dimethyl-pyrimidin-2-yl)-(5-methyl-2-substituted benzoyl/isonicotinoyl-pyrazol-3-yl)-amines have been synthesized using microwave irradiative cyclocondensation. These compounds showed potential insecticidal and antibacterial properties (Deohate & Palaspagar, 2020).

2. Histamine Receptor Ligands

2-Aminopyrimidines, closely related to 2-(Butan-2-yl)pyrimidin-5-amine, have been synthesized as ligands for the histamine H4 receptor. These compounds, including 4- tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine, showed promise as anti-inflammatory agents and exhibited antinociceptive activity in pain models, suggesting their potential in pain management (Altenbach et al., 2008).

3. Aminolysis Reactions

Research on aminolysis reactions of compounds structurally related to 2-(Butan-2-yl)pyrimidin-5-amine has been conducted. For instance, the aminolysis of 6-[1-(2,6-difluorophenyl)cyclopropyl]-5-methyl-2-(nitroamino)pyrimidin-4(3H)-one demonstrated successful reactions under specific conditions, highlighting the chemical versatility and potential applications of such pyrimidine derivatives in synthetic chemistry (Novakov et al., 2017).

4. Antimicrobial Activities

Pyrimidine salts, including those structurally similar to 2-(Butan-2-yl)pyrimidin-5-amine, have been synthesized and evaluated for their antibacterial and antifungal activities. Studies on compounds such as 2-methyl-5-nitro-phenyl-(4-pyridin-3-yl-pyrimidin-2-yl)-amine demonstrated significant antimicrobial potential, indicating the potential of pyrimidine derivatives in developing new antimicrobial agents (Mallikarjunaswamy et al., 2013).

Safety and Hazards

The safety information for “2-(Butan-2-yl)pyrimidin-5-amine” includes several hazard statements: H302, H315, H318, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-butan-2-ylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-3-6(2)8-10-4-7(9)5-11-8/h4-6H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASHMKOVTHJATO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=NC=C(C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Butan-2-yl)pyrimidin-5-amine

CAS RN

1247151-56-9
Record name 2-(butan-2-yl)pyrimidin-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Butan-2-yl)pyrimidin-5-amine
Reactant of Route 2
Reactant of Route 2
2-(Butan-2-yl)pyrimidin-5-amine
Reactant of Route 3
2-(Butan-2-yl)pyrimidin-5-amine
Reactant of Route 4
2-(Butan-2-yl)pyrimidin-5-amine
Reactant of Route 5
2-(Butan-2-yl)pyrimidin-5-amine
Reactant of Route 6
2-(Butan-2-yl)pyrimidin-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.